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  • Product: Methyl 3-hydroxypyrrolidine-2-carboxylate
  • CAS: 1378292-24-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Methyl 3-hydroxypyrrolidine-2-carboxylate

Part 1: Executive Identity & Stereochemical Taxonomy Methyl 3-hydroxypyrrolidine-2-carboxylate is a specialized pyrrolidine scaffold distinct from the more common 4-hydroxyproline. It serves as a critical chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Identity & Stereochemical Taxonomy

Methyl 3-hydroxypyrrolidine-2-carboxylate is a specialized pyrrolidine scaffold distinct from the more common 4-hydroxyproline. It serves as a critical chiral building block in the synthesis of constrained peptides, antiviral agents, and neuroactive ligands (GABA/dopamine agonists).

Core Identification Data
FeatureTechnical Specification
IUPAC Name Methyl 3-hydroxypyrrolidine-2-carboxylate
Common Synonyms 3-Hydroxyproline methyl ester; 3-HyPro-OMe; Methyl 3-hydroxyprolinate
Molecular Formula C₆H₁₁NO₃ (Free Base) / C₆H₁₂ClNO₃ (HCl Salt)
Molecular Weight 145.16 g/mol (Free Base) / 181.62 g/mol (HCl Salt)
Physical State Viscous oil (Free Base) / White to off-white crystalline solid (HCl Salt)
Solubility Highly soluble in H₂O, MeOH, DMSO; sparingly soluble in Et₂O, Hexane.[]
Stereoisomer Taxonomy (The "CAS Matrix")

Researchers must distinguish between the four stereoisomers. The (2S,3S) and (2S,3R) forms are most relevant for L-proline mimicry.

ConfigurationCommon NameCAS Number (HCl Salt)CAS Number (Free Base)Key Application
(2S, 3S) cis-3-Hydroxy-L-proline methyl ester213131-32-9 1378292-24-0Natural product synthesis (Echinocandins)
(2S, 3R) trans-3-Hydroxy-L-proline methyl ester496841-09-9 N/APeptide conformation constraints
(2R, 3S) trans-3-Hydroxy-D-proline methyl ester1844898-16-3 405165-00-6D-amino acid scanning
(2R, 3R) cis-3-Hydroxy-D-proline methyl esterN/AN/ARare research reagent

Part 2: Synthesis & Manufacturing Protocols

Strategic Overview

The synthesis of 3-substituted prolines is more challenging than 4-substituted analogs due to steric crowding at the α-carbon. Two primary routes are employed:[2][3][4][5][6]

  • Direct Esterification: Used when the specific 3-hydroxyproline isomer is available (natural or enzymatic source).

  • De Novo Asymmetric Synthesis: Required for non-natural isomers, typically utilizing Sharpless epoxidation or Michael addition.

SynthesisRoutes Start1 Route A: Direct Esterification (From 3-Hyp Acid) Step1 Thionyl Chloride / MeOH (0°C -> Reflux) Start1->Step1 Start2 Route B: De Novo Synthesis (From Beta-Alanine) Step2 Allylic Alcohol Formation Start2->Step2 Product Methyl 3-hydroxypyrrolidine-2-carboxylate (HCl Salt) Step1->Product Yield >90% Step3 Sharpless Asymmetric Epoxidation Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step4->Product High ee%

Figure 1: Comparison of synthetic pathways. Route A is preferred for standard L-isomers; Route B allows access to specific unnatural stereoisomers.

Protocol A: Direct Esterification (Standard Lab Scale)

Objective: Conversion of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid to its methyl ester hydrochloride.

Reagents:

  • (2S,3S)-3-Hydroxyproline (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Anhydrous Methanol (MeOH) (Solvent volume: ~10 mL/g of substrate)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube. Chill the flask to 0°C in an ice bath.

  • Activation: Add anhydrous MeOH to the flask. Slowly add SOCl₂ dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Addition: Add solid 3-hydroxyproline in one portion. The solution may remain heterogeneous initially.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. The solution should become clear.

  • Workup: Cool to room temperature. Concentrate the solution in vacuo to remove solvent and excess HCl.

  • Purification: Triturate the resulting residue with cold diethyl ether (Et₂O) to induce crystallization. Filter the white solid and dry under high vacuum.

    • Expected Yield: 90–95%

    • Validation: ¹H NMR (D₂O) should show a singlet at ~3.8 ppm (COOCH₃) and absence of broad COOH peak.

Protocol B: De Novo Asymmetric Synthesis (Sharpless Route)

Objective: Synthesis of non-natural isomers (e.g., trans-3-hydroxy-L-proline) starting from β-alanine derivatives.

Key Mechanistic Steps:

  • Precursor Prep: Conversion of β-alanine to an allylic alcohol intermediate.[7][8]

  • Chiral Induction: Sharpless Asymmetric Epoxidation using Ti(OiPr)₄, (+)-DET, and TBHP to generate the chiral epoxide. This step sets the stereochemistry at C3.

  • Cyclization: Acid-catalyzed intramolecular ring opening of the epoxide by the nitrogen atom forms the pyrrolidine ring with the 3-hydroxyl group established.

  • Oxidation: The primary alcohol side chain is oxidized (Jones or TEMPO oxidation) to the carboxylic acid, followed by esterification.

Part 3: Applications in Drug Discovery

Structural Biology & Peptide Engineering

Methyl 3-hydroxypyrrolidine-2-carboxylate is a "conformationally constrained" amino acid. Unlike flexible glycine or alanine, the pyrrolidine ring locks the backbone dihedral angle (


).
  • 3-Hydroxylation Effect: The electronegative -OH group at C3 exerts an inductive effect and can form H-bonds, altering the endo/exo puckering of the ring.

    • (2S,3S) isomer tends to stabilize the C3-endo pucker.

    • (2S,3R) isomer favors the C3-exo pucker.

  • Utility: Used to scan peptide receptors (GPCRs) to determine the bioactive conformation of the ligand.

Medicinal Chemistry Scaffolds

This moiety is a pharmacophore in several high-value therapeutic classes:

  • Echinocandins (Antifungal): The core cyclic hexapeptide of echinocandins (e.g., Caspofungin) contains 3-hydroxy-4-methylproline, a close structural analog. 3-Hydroxyproline esters are used in SAR studies to simplify this core.

  • Fluoro-Proline Mimics: The 3-OH group is often substituted with Fluorine (using DAST) to create 3-fluoroprolines, which are non-H-bonding isosteres used to modulate pKa and lipophilicity without changing steric bulk.

  • Neuroactive Agents: Derivatives serve as precursors for kainoid analogs (glutamate receptor agonists).

Part 4: Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Hygroscopic Nature: The HCl salt is extremely hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C .

  • Stability: Stable for >2 years if kept dry. Free base is prone to racemization and oxidation; convert to salt for long-term storage.

References

  • Sinha, S., et al. (2005). A convenient synthesis of trans-3-hydroxy-L-proline. Arkivoc, (xi), 209-217. Retrieved from [Link]

  • PubChem. 3-Hydroxy-4-methylproline (Analog Reference). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Methyl 3-hydroxypyrrolidine-2-carboxylate

This guide provides a comprehensive analysis of the potential hazards and safe handling protocols for Methyl 3-hydroxypyrrolidine-2-carboxylate. As a crucial chiral building block in pharmaceutical and chemical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential hazards and safe handling protocols for Methyl 3-hydroxypyrrolidine-2-carboxylate. As a crucial chiral building block in pharmaceutical and chemical synthesis, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals.[1] Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for Methyl 3-hydroxypyrrolidine-2-carboxylate, this document synthesizes data from structurally related compounds, including pyrrolidine and its derivatives, to provide a robust framework for risk assessment and mitigation.

Compound Profile and Inferred Hazard Identification

Methyl 3-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative with the molecular formula C₆H₁₁NO₃.[1] Its structure, featuring a five-membered nitrogen-containing ring with hydroxyl and methyl ester functional groups, suggests its utility as a versatile synthetic intermediate.[1]

GHS Hazard Classification (Inferred):

Based on data from related compounds like Methyl pyrrolidine-3-carboxylate hydrochloride, the following GHS classifications should be considered:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Physicochemical Properties (Data from related compounds):
PropertyValue (for related compounds)Source
Molecular Weight131.13 g/mol (for 3-Hydroxypyrrolidine-2-carboxylic acid)[4]
Boiling Point> 100 °C / > 212 °F (for ethoxylated castor oil, a non-volatile liquid)[5]
Flash Point3 °C / 37.4 °F (for Pyrrolidine)[6]
pH12.9 (100 g/l, H₂O, 20 °C) (for Pyrrolidine)[2]

Note: This data is for related compounds and should be used as a general guideline. Actual values for Methyl 3-hydroxypyrrolidine-2-carboxylate may vary.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

A robust safety protocol relies on a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls
  • Fume Hood: All handling of Methyl 3-hydroxypyrrolidine-2-carboxylate should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential vapors.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn when there is a risk of splashing.[10]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[9] Nitrile rubber gloves are a common choice for many organic chemicals, but it is essential to consult the glove manufacturer's compatibility chart.[5] Contaminated gloves should be replaced immediately.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Protective Clothing: For larger quantities or tasks with a higher risk of exposure, additional protective clothing may be necessary.[9]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is recommended.[7][9]

Spill_Response_Workflow cluster_workflow Chemical Spill Response Workflow start Spill Occurs assess_spill Assess Spill Size and Hazard start->assess_spill minor_spill Minor Spill (Inside Fume Hood) assess_spill->minor_spill Minor major_spill Major Spill (Outside Fume Hood) assess_spill->major_spill Major contain_spill Contain and Absorb Spill minor_spill->contain_spill evacuate Evacuate Area major_spill->evacuate cleanup Collect and Package Waste contain_spill->cleanup decontaminate Decontaminate Area and PPE cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose notify_emergency Notify Emergency Response evacuate->notify_emergency

Caption: Decision workflow for responding to a chemical spill.

Toxicological and Ecological Profile (Inferred)

While specific toxicological and ecological data for Methyl 3-hydroxypyrrolidine-2-carboxylate is not available, information from related compounds suggests the following potential effects:

  • Toxicological: May cause irritation to the skin, eyes, and respiratory tract. [7][10]Harmful if swallowed. [10]Some pyrrolidine derivatives have shown teratogenic effects in animal experiments, and one SDS for a related compound indicates it may damage fertility or the unborn child. [10][11]* Ecological: The environmental impact of this compound has not been fully investigated. As a general precaution, it should not be allowed to enter drains or waterways. [8]

Disposal Considerations

All waste containing Methyl 3-hydroxypyrrolidine-2-carboxylate must be handled as hazardous waste.

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations. [12]* Do not dispose of down the drain.

  • Contaminated packaging should be treated as hazardous waste.

Conclusion

While a specific SDS for Methyl 3-hydroxypyrrolidine-2-carboxylate is not currently available, a thorough analysis of its chemical structure and data from related compounds provides a strong foundation for establishing safe handling practices. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers and scientists can work with this valuable compound while minimizing risks to themselves and the environment. Continuous vigilance and a proactive approach to safety are paramount in the laboratory setting.

References

  • Chembk. (n.d.). methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of California, Santa Barbara. (2021). General Chemical Spill Procedures. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Solvents & Petroleum Service, Inc. (2015). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of carbapenems using Methyl 3-hydroxypyrrolidine-2-carboxylate

Executive Summary This technical guide details the synthetic utility of Methyl 3-hydroxypyrrolidine-2-carboxylate (CAS: 213131-32-9 / 196825-84-4) as a chiral scaffold for developing next-generation carbapenem antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of Methyl 3-hydroxypyrrolidine-2-carboxylate (CAS: 213131-32-9 / 196825-84-4) as a chiral scaffold for developing next-generation carbapenem antibiotics.[1] While commercial blockbusters like Meropenem utilize 4-substituted pyrrolidine side chains, emerging resistance patterns (e.g., KPC, NDM-1) have necessitated the exploration of 3-substituted pyrrolidine thio-ethers to alter steric bulk and binding kinetics within the bacterial PBP (Penicillin-Binding Protein) active site.[1]

This protocol provides a validated workflow for converting the 3-hydroxy starting material into a reactive thiol side chain, followed by convergent coupling to the carbapenem core (enol phosphate).

Strategic Overview & Retrosynthesis

The synthesis follows a convergent strategy , the industry standard for minimizing the loss of the high-value carbapenem core (4-AA derivative). The critical pathway involves the stereoselective transformation of the C3-hydroxyl group into a thiol, which serves as the nucleophile for the final coupling.

Key Chemical Challenges:

  • Stereochemical Integrity: The displacement of the C3-hydroxyl group typically proceeds via SN2 (inversion). Maintaining the correct configuration at C2 (carboxylate) while inverting C3 is critical for biological activity.

  • Chemoselectivity: Differentiating the secondary amine, the secondary alcohol, and the methyl ester.[2]

Diagram 1: Retrosynthetic Pathway

CarbapenemSynthesis Target Target Carbapenem (3-Substituted Pyrrolidine Side Chain) Coupling Convergent Coupling (Base-Promoted Substitution) Target->Coupling Core Carbapenem Core (Enol Phosphate / MAP) Coupling->Core + SideChain Activated Side Chain (Mercaptopyrrolidine) Coupling->SideChain Precursor Starting Material Methyl 3-hydroxypyrrolidine-2-carboxylate SideChain->Precursor 1. N-Protection 2. C3-Activation (MsCl) 3. Thiol Displacement

Caption: Convergent assembly of the carbapenem scaffold. The 3-hydroxy precursor is transformed into a nucleophilic thiol side chain before coupling with the electrophilic enol phosphate core.

Material Specifications

To ensure reproducibility, the starting material must meet the following criteria:

ParameterSpecificationCriticality
Compound Name Methyl (2S, 3S)-3-hydroxypyrrolidine-2-carboxylate HClHigh
CAS Number 213131-32-9High
Purity (HPLC) ≥ 98.0%Critical (Impurity carryover affects crystallization)
Chiral Purity (ee) ≥ 99.5%Critical (Diastereomers are difficult to separate later)
Water Content ≤ 0.5%Moderate (Hygroscopic salt)

Experimental Protocols

Phase A: Synthesis of the Thiol Side Chain

Objective: Convert the 3-hydroxyl group to a protected thiol (thioacetate) with inversion of configuration (SN2), yielding the (2S, 3R) stereochemistry often required for optimal antibacterial potency.

Step 1: N-Protection (PNZ Introduction) Rationale: The p-nitrobenzyloxycarbonyl (PNZ) group is chosen for its stability to acidic/basic workups and its clean removal via hydrogenolysis (simultaneous with the core deprotection).[1]

  • Dissolution: Suspend Methyl 3-hydroxypyrrolidine-2-carboxylate HCl (10.0 g, 55 mmol) in DCM (100 mL) and cool to 0°C.

  • Basification: Add Diisopropylethylamine (DIPEA, 2.5 eq) dropwise to neutralize the HCl salt.

  • Acylation: Add 4-Nitrobenzyl chloroformate (PNZ-Cl, 1.1 eq) portion-wise, maintaining temperature < 5°C.

  • Workup: Stir for 2 hours. Wash with 1N HCl, sat.[2] NaHCO₃, and brine.[2] Dry over MgSO₄ and concentrate.

    • Checkpoint: Verify N-PNZ formation via TLC (Rf ~0.4 in 1:1 Hex/EtOAc).

Step 2: C3-Hydroxyl Activation (Mesylation) [1]

  • Dissolve the N-PNZ intermediate in dry DCM (10 mL/g) under N₂. Cool to -10°C.[1]

  • Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir for 1 hour. The reaction is typically quantitative.

  • Quench: Wash with cold water and dilute citric acid. Concentrate to obtain the mesylate as a viscous oil. Use immediately to prevent degradation.

Step 3: Thioacetate Displacement (Inversion) [1]

  • Dissolve the mesylate in DMF (5 mL/g).

  • Add Potassium Thioacetate (KSAc) (1.5 eq).

  • Heat: Warm the mixture to 60°C for 4-6 hours.

    • Mechanism:[3][4][5][6][7][8] The thioacetate anion attacks C3, displacing the mesylate with inversion of configuration . (2S, 3S) → (2S, 3R).[2]

  • Extraction: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc) may be required if impurities > 2% are observed.

Phase B: Coupling to Carbapenem Core

Objective: React the generated thiol with the Enol Phosphate Core (MAP).

Reagents:

  • Side Chain: (2S, 3R)-Methyl 4-acetylthio-1-(PNZ)-pyrrolidine-2-carboxylate (from Phase A).[1]

  • Core: 4-Nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (Commonly known as MAP or Enol Phosphate ).[1]

Protocol:

  • Thiol Deprotection (In-situ): Dissolve the thioacetate side chain in dry Acetonitrile (ACN) at 0°C. Add NaOMe (1.0 eq) in MeOH.[1] Stir 15 min to generate the free thiol (thiolate). Neutralize carefully if necessary, or use directly if base conditions are compatible.[2]

    • Alternative: Use aqueous NaOH hydrolysis followed by acidification and extraction if the thiolate is unstable.

  • Coupling: To a solution of the Enol Phosphate Core (1.0 eq) in ACN at -20°C, add the fresh Thiol Side Chain (1.1 eq).

  • Base Addition: Add DIPEA (1.2 eq) dropwise. Monitor the reaction via HPLC.

    • Reaction Logic: The thiolate displaces the diphenylphosphate group via an addition-elimination mechanism.

  • Completion: Reaction is usually complete within 2 hours at -20°C to 0°C.[1]

  • Isolation: Dilute with EtOAc, wash with water.[2][6] Crystallize the protected carbapenem from EtOAc/Hexane.

Phase C: Global Deprotection

Objective: Remove both PNZ groups (from the core and the side chain) simultaneously to yield the zwitterionic active drug.

  • Hydrogenation: Dissolve the protected carbapenem in THF/Water (1:1) or Dioxane/Water.

  • Catalyst: Add 10% Pd/C (50% w/w loading relative to substrate).

  • Buffer: Add MOPS or Phosphate buffer (pH 7.0) to stabilize the pH during the formation of the carboxylic acid and amine.

  • Conditions: Hydrogenate at 40 psi H₂ for 2-4 hours.

  • Purification: Filter catalyst. Purify the filtrate via Diaion HP-20 resin (eluting with water/MeOH gradient) to isolate the pure carbapenem.

Process Visualization (Workflow)

DetailedProtocol Start Methyl 3-OH-Pro (Start) Step1 1. PNZ-Cl, Base (Protection) Start->Step1 Step2 2. MsCl, TEA (Activation) Step1->Step2 Step3 3. KSAc, DMF (Inversion/Thiolation) Step2->Step3 Step4 4. NaOMe (Deacetylation) Step3->Step4 Couple 5. Coupling with Enol Phosphate Step4->Couple Deprotect 6. H2, Pd/C (Global Deprotection) Couple->Deprotect Final Final Carbapenem Deprotect->Final

Caption: Step-by-step synthetic workflow from chiral pyrrolidine precursor to active API.

Quality Control & Validation

To validate the synthesis, the following analytical parameters must be met.

Table 1: Key Analytical Checkpoints

CheckpointMethodAcceptance CriteriaTroubleshooting
Mesylate Intermediate 1H NMRShift of H3 proton downfield (~5.2 ppm).[1] Appearance of Ms-methyl singlet (~3.1 ppm).[1]If incomplete, check water content in DCM.
Thioacetate Inversion HPLC (Chiral)> 95:5 dr (Diastereomeric Ratio).[1]If retention of configuration occurs, ensure complete mesylation and use polar aprotic solvent (DMF).[2]
Coupling Efficiency HPLC< 1% Residual Enol Phosphate.If slow, increase DIPEA or lower temp to prevent degradation.[2]
Final Purity HPLC> 98.5% Area.Use resin purification (HP-20) to remove inorganic salts.[1]

References

  • Sun, D. et al. (2003).[2] "Synthesis and antibacterial activity of 1beta-methyl-2-[5-(N-substituted-2-hydroxy iminoethyl)pyrrolidin-3-ylthio]carbapenem derivatives." European Journal of Medicinal Chemistry. Link

  • Nishino, Y. et al. (2003).[2][9] "Practical Large-Scale Synthesis of Doripenem: A Novel 1beta-Methylcarbapenem Antibiotic." Organic Process Research & Development. Link[1]

  • Tewari, N. et al. (2006).[2][9] "An Improved Procedure for Preparation of Carbapenem Antibiotic: Meropenem." Chemical Research in Toxicology. (Cited via ResearchGate). Link

  • ChemicalBook. "Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride Product Page." Link

  • Iso, Y. et al. (1996).[2] "Synthesis and Structure-Activity Relationships of 2-(Substituted pyrrolidinylthio)-1-methylcarbapenems." The Journal of Antibiotics. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of Methyl 3-hydroxypyrrolidine-2-carboxylate Derivatives in Peptide Synthesis

Introduction: Beyond the Canonical 20 Amino Acids In the pursuit of novel therapeutics and advanced biomaterials, peptide scientists are increasingly looking beyond the 20 proteinogenic amino acids to design peptides wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the pursuit of novel therapeutics and advanced biomaterials, peptide scientists are increasingly looking beyond the 20 proteinogenic amino acids to design peptides with enhanced stability, controlled conformation, and unique functionalities.[1] Proline analogs, in particular, offer a powerful tool for modulating the structure and function of synthetic peptides due to the unique conformational constraints imposed by their cyclic structure.[2] Methyl 3-hydroxypyrrolidine-2-carboxylate, a derivative of hydroxyproline, serves as a key building block in this endeavor.[3]

Hydroxyproline itself is a non-proteinogenic amino acid renowned for its critical role in stabilizing the collagen triple helix.[1] It is formed through the post-translational modification of proline residues.[1] By synthetically incorporating derivatives like 3-hydroxyproline into a peptide chain, researchers can precisely control its stereochemistry and investigate its influence on peptide backbone geometry, stability, and biological activity.[1][2]

This guide provides a comprehensive overview and detailed protocols for utilizing Methyl 3-hydroxypyrrolidine-2-carboxylate and its corresponding Fmoc-protected derivative in modern peptide synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for creating advanced peptidomimetics.[4]

Physicochemical Properties

The starting material, often available as a hydrochloride salt, possesses a chiral pyrrolidine ring with a hydroxyl group at the C3 position and a methyl ester at the C2 position.[3] For direct use in standard solid-phase peptide synthesis (SPPS), it must be converted to an N-terminally protected form, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl side chain is often protected to prevent unwanted side reactions.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃ (as HCl salt)[3]
Molecular Weight 181.62 g/mol (as HCl salt)[3]
Key Functional Groups Secondary Amine, Hydroxyl, Methyl Ester[3]
Stereocenters C2, C3[3]
Applications Pharmaceutical building block, research tool, peptidomimetics[3][5]

PART 1: Protecting Group and Coupling Strategies

The successful incorporation of any non-standard amino acid hinges on a robust protecting group strategy and the selection of appropriate coupling reagents. This is particularly true for proline analogs, which can present challenges due to steric hindrance.[6][7]

Hydroxyl Side-Chain Protection

In standard Fmoc/tBu-based SPPS, hydroxyl-bearing amino acids (Ser, Thr, Tyr) are typically protected with an acid-labile tert-butyl (tBu) group to prevent side reactions, such as O-acylation, during coupling steps.[8][9] While minimal protection strategies that leave hydroxyl groups unprotected are being explored to improve the sustainability of peptide synthesis, it is highly recommended to use a side-chain protected derivative of 3-hydroxyproline for routine synthesis to avoid the formation of impurities and ensure the highest possible yield and purity of the final peptide.[8][9]

  • Rationale for Protection: The hydroxyl group is nucleophilic and can compete with the N-terminal amine during the coupling step, leading to the formation of ester bonds and branched peptide impurities.[9] Protecting it, typically with a tBu group, ensures that acylation occurs exclusively at the desired N-terminal amine.

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical for efficiently forming the peptide bond, especially when dealing with sterically hindered amino acids.[6][10] The secondary amine of the pyrrolidine ring makes these couplings less challenging than for α,α-disubstituted amino acids, but high-efficiency reagents are still recommended. Onium-type (aminium/uronium and phosphonium) salt-based reagents are the modern standard because they are fast, efficient, and generally suppress racemization.[6]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium SaltExtremely fast and effective for hindered couplings; low racemization.[11]Requires a non-nucleophilic base like DIPEA. Can cause guanidinylation of the N-terminal amine if used in large excess.
HBTU/HCTU Aminium SaltExcellent reagents for routine synthesis; well-established and cost-effective.HCTU is generally more reactive than HBTU. Can also cause guanidinylation side reactions.
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity (favors N-acylation over O-acylation).[11] Does not cause guanidinylation.Produces a carcinogenic byproduct (HMPA), although modern alternatives like PyAOP avoid this.[11]
DIC/HOBt CarbodiimideCost-effective and widely used.Slower reaction times compared to onium salts. Dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase synthesis.

Recommendation: For incorporating Fmoc-(3-tBu-hydroxy)pyrrolidine-2-carboxylate, HATU or HCTU are the preferred reagents due to their high reactivity and success with hindered couplings.[11]

PART 2: Experimental Protocols

The following protocols are designed for standard manual Fmoc-based solid-phase peptide synthesis (SPPS). They assume the use of a commercially available Fmoc-L-(2S,3S)-3-(tBu)-hydroxypyrrolidine-2-carboxylic acid.

Workflow for SPPS Incorporation

The overall workflow follows the standard SPPS cycle of deprotection, activation, coupling, and washing.

spss_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash (3-5x) deprotection->wash1 coupling Coupling: Fmoc-Hyp(tBu)-OH + HATU + DIPEA wash1->coupling wash2 DMF Wash (3-5x) coupling->wash2 kaiser Kaiser Test (Check for free amines) wash2->kaiser kaiser->coupling Positive (Yellow) Recouple next_aa Couple Next Amino Acid kaiser->next_aa Negative (Blue) next_aa->deprotection Continue Chain cleavage Final Cleavage & Deprotection (TFA) next_aa->cleavage Final AA

Caption: Standard Fmoc-SPPS cycle for incorporating the protected hydroxyproline analog.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard procedure on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide Resin (pre-loaded with the first amino acid or for N-terminal amide)

  • Fmoc-L-(2S,3S)-3-(tBu)-hydroxypyrrolidine-2-carboxylic acid

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Kaiser Test Kit[12]

Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF (approx. 10 mL/g resin) and allow it to swell for 30-60 minutes with gentle agitation.[13]

    • Drain the DMF.

  • Fmoc Deprotection:

    • If starting with a pre-loaded Fmoc-protected resin, perform this step first.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

    • Wash with DCM (2 x 1 min) and then DMF (2 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-(2S,3S)-3-(tBu)-hydroxypyrrolidine-2-carboxylic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF (approx. 2 mL).

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture. Note: The solution will change color.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min), DCM (2 x 1 min), and DMF again (2 x 1 min).

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.[12]

    • Result: A blue/purple color indicates incomplete coupling (free primary amines). A yellow/colorless result indicates a complete reaction.

    • If the test is positive, repeat the coupling step (recouple) for another hour.

  • Chain Elongation:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DMF, then DCM, and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the dry resin (approx. 10 mL/g).[14]

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

PART 3: Impact on Peptide Structure and Analysis

The incorporation of a 3-hydroxyproline residue can have significant and distinct effects on the conformational stability of a peptide, which differ from the more commonly studied 4-hydroxyproline.

Conformational Effects

Research on collagen model peptides has shown that 3-hydroxyproline (3-Hyp) residues can diminish the triple-helical stability compared to proline.[15][16] This effect is highly dependent on the position within the canonical Xaa-Yaa-Gly collagen repeat sequence:

  • In the Xaa position: The destabilization is minor. It is attributed to an inductive effect from the 3-hydroxyl group that slightly weakens a key interstrand hydrogen bond.[15][17]

  • In the Yaa position: The destabilization is significant. The ring pucker adopted by 3-Hyp in this position leads to unfavorable main-chain dihedral angles and steric clashes between strands.[15][17]

This contrasts sharply with 4-hydroxyproline, which is known to markedly increase the stability of the collagen triple helix.[16] This knowledge is crucial for designing peptides where specific conformational biases are desired.

structure_impact sub Methyl 3-hydroxypyrrolidine- 2-carboxylate Derivative incorporation Incorporation into Peptide Chain sub->incorporation xaa_pos Positioned at 'Xaa' in Xaa-Yaa-Gly Sequence incorporation->xaa_pos yaa_pos Positioned at 'Yaa' in Xaa-Yaa-Gly Sequence incorporation->yaa_pos minor_destab Minor Destabilization (Inductive Effect) xaa_pos->minor_destab major_destab Major Destabilization (Steric Clash, Ring Pucker) yaa_pos->major_destab

Caption: Influence of 3-hydroxyproline position on peptide stability.

Analytical Characterization of the Final Peptide

After synthesis and purification, a suite of analytical techniques is essential to confirm the identity, purity, and structural integrity of the peptide containing the modified proline residue.[18][19][20]

Analytical TechniquePurposeExpected Outcome/Information
RP-HPLC Purity Assessment & QuantificationA single major peak indicates high purity. The retention time will be different from the unmodified peptide due to the change in polarity.[21]
Mass Spectrometry (MS) Identity ConfirmationThe measured molecular weight should match the theoretical mass of the peptide with the incorporated hydroxyproline derivative.[18][21]
Tandem MS (MS/MS) Sequence VerificationFragmentation analysis can confirm the exact location of the modified residue within the peptide sequence.[22]
NMR Spectroscopy Structural AnalysisProvides detailed 3D structural information, confirming the stereochemistry and revealing local conformational changes caused by the modified residue.[19]
Amino Acid Analysis Compositional VerificationConfirms the presence and relative ratio of the hydroxyproline analog compared to other amino acids in the peptide.[21]

Conclusion and Future Outlook

Methyl 3-hydroxypyrrolidine-2-carboxylate and its derivatives are valuable tools for peptide chemists and drug developers. By providing a means to introduce a hydroxyl group at the 3-position of the proline ring, these building blocks enable the fine-tuning of peptide conformation and stability.[1][15] While their incorporation requires careful consideration of protecting group strategies and the use of modern, high-efficiency coupling reagents, the protocols outlined in this guide provide a reliable pathway to success.

The demonstrated ability of 3-hydroxyproline to act as a destabilizing element, in contrast to the stabilizing effect of its 4-hydroxy counterpart, opens up new avenues for designing peptides with precisely controlled structural properties, from flexible linkers to destabilized helical domains for specific biological applications.[15][17] As the field of peptidomimetics continues to evolve, the strategic use of such "unusual" amino acids will undoubtedly play a central role in the development of next-generation peptide therapeutics.[4]

References

  • Vertex AI Search. (n.d.). Buy methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride | 213131-32-9.
  • Vertex AI Search. (2025, August 17). Modified Peptides: Special Considerations for Testing and Analysis.
  • LifeTein Peptide Blog. (2025, October 29). Unusual Amino Acids: Hydroxyproline.
  • Vertex AI Search. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed. (n.d.). Cell-penetrating proline-rich peptidomimetics.
  • ACS Publications. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability.
  • Biophysics Instrumentation Facility. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability.
  • ResearchGate. (2025, August 6). Effect of 3-Hydroxyproline Residues on Collagen Stability | Request PDF.
  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS.
  • Vertex AI Search. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • CPC Scientific. (n.d.). Minimal Protection Group Strategies for SPPS.
  • PubMed. (2024, July 10). Proline Analogues.
  • ResearchGate. (n.d.). Effect of the -Gly-3(S)-hydroxyprolyl-4(R)-hydroxyprolyl- tripeptide unit on the stability of collagen model peptides.
  • PubMed - NIH. (n.d.). Effect of 3-hydroxyproline Residues on Collagen Stability.
  • Vertex AI Search. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
  • ACS Publications. (2025, July 23). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews.
  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • ResearchGate. (n.d.). 47652 PDFs | Review articles in PROLINE.
  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection.
  • MDPI. (n.d.). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study.
  • The Journal of Organic Chemistry - ACS Publications. (2023, July 10). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides.
  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol.
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
  • Journal of the American Chemical Society. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
  • Chemicalbook. (2025, July 4). (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride | 757961-41-4.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Vertex AI Search. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Vertex AI Search. (n.d.). Proline Derivatives and Analogs.
  • ChemicalBook. (n.d.). METHYL 3-HYDROXYPYRROLIDINE-2-CARBOXYLATE | 1378292-24-0.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Chemicalbook. (n.d.). (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride | 757961-41-4.
  • Chemistry Today. (2024, November 28). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS.
  • PubMed. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin.
  • ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?.
  • BLD Pharm. (n.d.). 1378292-24-0|Methyl 3-hydroxypyrrolidine-2-carboxylate.
  • MDPI. (n.d.). Preparation and Characterization of Hydroxylated Recombinant Collagen by Incorporating Proline and Hydroxyproline in Proline-Deficient Escherichia coli.
  • Vertex AI Search. (2018, October 15). Incorporation of hydroxyproline in bacterial collagen from Streptococcus pyogenes.
  • MilliporeSigma. (n.d.). methyl pyrrolidine-2-carboxylate AldrichCPR | Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Methyl 3-hydroxypyrrolidine-2-carboxylate

Topic: Prevention of Racemization in Methyl 3-hydroxypyrrolidine-2-carboxylate Ticket ID: #HYP-3-PRO-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization in Methyl 3-hydroxypyrrolidine-2-carboxylate Ticket ID: #HYP-3-PRO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Knowledge Base Article

Executive Summary: The Stereochemical Challenge

Methyl 3-hydroxypyrrolidine-2-carboxylate presents a unique stereochemical challenge compared to its 4-hydroxyproline isomer. The proximity of the electron-withdrawing hydroxyl group at C3 to the chiral center at C2 exerts a significant inductive effect (-I) .[1] This lowers the pKa of the


-proton (H-C2), making it significantly more acidic and prone to base-catalyzed abstraction than unsubstituted proline residues.

Thermodynamic Reality: The trans-isomer (where the C2-carboxylate and C3-hydroxyl are on opposite faces of the ring) is generally the thermodynamic product.[1] If the cis-isomer is subjected to basic conditions, it will readily epimerize to the trans-form to relieve steric strain and dipole repulsion.[1]

This guide provides a self-validating workflow to maintain optical purity during synthesis, hydrolysis, and coupling.

Diagnostic & Troubleshooting Guide

Issue 1: Loss of Optical Purity During N-Protection

User Report: "I reacted the HCl salt with Boc anhydride and TEA in DCM, but the optical rotation dropped by 15%."

Root Cause: Triethylamine (TEA) is strong enough to deprotonate the C2 position, especially when the nitrogen is converted to a carbamate (which increases the acidity of the


-proton via the oxazolone pathway or direct enolization).[1] The 3-OH group exacerbates this acidity.[1]

Corrective Protocol:

  • Switch Base: Use Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) in a biphasic system (THF/Water or Dioxane/Water). These inorganic bases are strong enough to scavenge the HCl but kinetically poor at abstracting the

    
    -proton.[1]
    
  • Temperature Control: Maintain reaction at 0°C .

  • Alternative: If organic solvent is required, use N-methylmorpholine (NMM) or 2,4,6-Collidine instead of TEA/DIEA.

Issue 2: Epimerization During Ester Hydrolysis (Saponification)

User Report: "Standard LiOH/THF hydrolysis yielded a mixture of diastereomers."

Root Cause: Hydroxide ions (


) are potent bases. During the transition state of ester hydrolysis, the prolonged exposure to high pH allows for the formation of the enolate intermediate at C2.[1]

Corrective Protocol:

  • Method A (Chemical - Mild): Use LiOH (1.05 eq) in THF/H₂O at 0°C . Monitor strictly by TLC/LCMS and quench immediately upon consumption of starting material with 1M HCl (to pH 3-4). Do not stir overnight.

  • Method B (Enzymatic - "Green" & Safe): Use Lipase AS (from Alcaligenes sp.) or Pig Liver Esterase (PLE) in phosphate buffer (pH 7.5). Enzymes operate under neutral conditions, completely avoiding the enolate pathway.[1]

  • Method C (Anhydrous): For acid-stable substrates, use Trimethyltin hydroxide (highly toxic, use with caution) or acid-catalyzed hydrolysis (HCl/Dioxane), though the latter may not be suitable if acid-labile groups are present.

Issue 3: Racemization During Peptide Coupling

User Report: "Coupling the 3-Hyp acid to an amine resulted in 10% D-isomer."

Root Cause: The formation of an Oxazolone (Azlactone) intermediate.[1] The carbonyl oxygen of the N-protecting group (or the preceding amide bond) attacks the activated ester carbonyl.[1] The resulting oxazolone has a highly acidic C2 proton, leading to rapid racemization.[1]

Corrective Protocol:

  • Coupling Agents: Avoid EDC/TEA. Use DIC/Oxyma Pure or HATU/HOAt with Collidine .[1] Oxyma and HOAt are superior to HOBt in suppressing racemization.[1]

  • Order of Addition: Pre-activate the acid at 0°C for 2-3 minutes before adding the amine.

  • Protecting Group: Ensure the Nitrogen is protected with a Urethane group (Boc or Fmoc ).[1] These are less prone to oxazolone formation than Acetyl or Benzoyl groups.[1]

Mechanistic Visualization

The following diagram illustrates the primary failure mode: Base-Catalyzed Epimerization via Enolate Formation.[1]

EpimerizationMechanism Start Methyl 3-hydroxy pyrrolidine-2-carboxylate (Chiral Pure) Transition Enolate Intermediate (Planar C2) Start->Transition H+ Abstraction (Facilitated by 3-OH -I effect) Base Base (B:) (e.g., TEA, OH-) Base->Transition Reprotonation Reprotonation (H-Source) Transition->Reprotonation Product_L L-Isomer (Retention) Reprotonation->Product_L Attack from Bottom Face Product_D D-Isomer (Inversion/Racemization) Reprotonation->Product_D Attack from Top Face

Figure 1: Mechanism of base-catalyzed epimerization. The 3-hydroxyl group (not shown) withdraws electron density, stabilizing the transition state for proton abstraction at C2.

Optimized Experimental Protocols

Protocol A: Racemization-Free Saponification (Enzymatic)

Best for: High-value intermediates where <1% epimerization is required.

  • Preparation: Suspend Methyl 3-hydroxypyrrolidine-2-carboxylate (1.0 mmol) in Phosphate Buffer (0.1 M, pH 7.5, 10 mL) .

  • Enzyme Addition: Add Lipase AS (Aspergillus, 50 mg) or PLE (Pig Liver Esterase, 20 mg).

  • Incubation: Stir gently at 25°C . Monitor pH and maintain at 7.5 by automatic addition of 0.1 M NaOH (pH-stat) or manual adjustment.

  • Completion: Reaction is typically complete in 4–24 hours (monitor by TLC: MeOH/DCM 1:9).[1]

  • Workup: Filter off enzyme (Celite). Acidify filtrate to pH 3 with 1M HCl. Extract with EtOAc (if N-protected) or lyophilize (if free amine).

  • Validation: Check ee% using Chiral HPLC (Chiralpak AD-H or similar).

Protocol B: Low-Racemization Peptide Coupling

Best for: Attaching the proline derivative to an amine.[1]

  • Dissolution: Dissolve N-Boc-3-hydroxy-Pro-OH (1.0 eq) and Oxyma Pure (1.1 eq) in dry DMF/DCM (1:1) . Cool to 0°C .[1]

  • Activation: Add DIC (Diisopropylcarbodiimide, 1.1 eq). Stir for 5 minutes.

  • Coupling: Add the amine component (1.0 eq).[1] If the amine is a salt, add 2,4,6-Collidine (1.0 eq) to free it. Avoid DIEA.

  • Reaction: Allow to warm to room temperature slowly. Stir until completion.

  • Workup: Standard acidic/basic wash.[1]

Comparative Data: Base Selection

The choice of base is the single most critical factor in preventing C2-epimerization.[1]

Base CategorySpecific BasepKa (Conj. Acid)Risk LevelRecommendation
Inorganic NaHCO₃ / Na₂CO₃6.4 / 10.3Low Preferred for N-protection (Schotten-Baumann conditions).
Weak Organic N-Methylmorpholine (NMM)7.4Low Good for coupling if a base is strictly needed.
Hindered 2,4,6-Collidine7.4Low Excellent for HATU couplings; steric bulk prevents

-proton abstraction.
Common Organic DIEA (Hünig's Base)10.7Moderate Use only if necessary; keep T < 0°C.
Strong Organic Triethylamine (TEA)10.7High Avoid. Known to promote racemization in sensitive esters.[1]
Hydroxide LiOH / NaOH15.7 (H₂O)High Use stoichiometric amounts only at 0°C for hydrolysis.[1]

References

  • Williams, G., et al. (2003). Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution. Biochemistry. Link

    • Establishes the pKa of the proline -proton and kinetics of racemiz
  • Liljeblad, A., & Kanerva, L. T. (2008). Enzymatic Resolution of N-Substituted-β-prolines. Organic Process Research & Development. Link

    • Validates the use of Lipase AS for racemiz
  • Beilstein Journals. (2024).[1] Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Link

    • Discusses the stereoelectronic effects (gauche/anomeric) that stabilize specific pyrrolidine conformers, relevant to the 3-OH effect.
  • Bachem Technical Support. Avoiding epimerization in peptide synthesis. Link

    • Authoritative industry guidelines on coupling reagents (Oxyma/DIC)

Sources

Optimization

solubility issues with Methyl 3-hydroxypyrrolidine-2-carboxylate in organic solvents

Topic: Solubility & Handling Guide Executive Summary & Chemical Profile Methyl 3-hydroxypyrrolidine-2-carboxylate presents a unique "tri-functional" challenge in organic synthesis. It contains a secondary amine (basic),...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Guide

Executive Summary & Chemical Profile

Methyl 3-hydroxypyrrolidine-2-carboxylate presents a unique "tri-functional" challenge in organic synthesis. It contains a secondary amine (basic), a hydroxyl group (polar/H-bonding), and a methyl ester (electrophilic).

Most solubility issues stem from a misunderstanding of its two distinct states: the Hydrochloride Salt (HCl) and the Free Base .

FeatureHCl Salt Form (Commercial Standard)Free Base Form (Reactive Species)
State Crystalline SolidViscous Oil / Low-melting Solid
Polarity Ionic (Extreme Polarity)High Polarity (Amine + Hydroxyl)
Solubility Water, Methanol, DMSODCM, Chloroform, Ethyl Acetate, THF
Insolubility DCM, Ether, Hexane, THFHexane, Water (Partial/High)
Key Risk HygroscopicDimerization (DKP Formation)

Troubleshooting Guide (Q&A Format)

Scenario A: Initial Solubilization

Q: "I purchased the powder, but it sits at the bottom of my flask in Dichloromethane (DCM) or THF. Why won't it dissolve?"

Diagnosis: You are likely working with the Hydrochloride (HCl) salt .[1][2] The lattice energy of the salt is too high for non-polar aprotic solvents like DCM or THF to overcome.

Protocol 1: The "In-Situ" Neutralization (Recommended for Acylations) If you are reacting the amine with an acid chloride or anhydride, do not isolate the free base.

  • Suspend the HCl salt in DCM or THF (it will look like a slurry).

  • Add 2.2 to 2.5 equivalents of a tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).

    • Mechanism:[3][1][4][5] The first equivalent neutralizes the HCl; the second scavenges the acid generated during the reaction.

  • Validation: The slurry should clear up or change texture within 10–15 minutes as the free base is liberated and dissolves, leaving only the amine-hydrochloride salt byproduct (which may precipitate later).

Scenario B: Extraction Yield Loss

Q: "I performed a liquid-liquid extraction (DCM/Water) to isolate the free base, but my organic layer contains almost no product. Where did it go?"

Diagnosis: The Free Base is highly water-soluble.[3] The 3-hydroxyl group forms strong hydrogen bonds with water, dragging the small molecule into the aqueous phase. Standard extraction fails here.

Protocol 2: The "Salting-Out" Extraction

  • Saturation: Add solid Sodium Chloride (NaCl) to your aqueous layer until no more dissolves (saturation point).

    • Why: This increases the ionic strength of the water, forcing the organic molecule out ("Salting Out" effect).

  • Solvent Choice: Do not use straight Ether or Hexane. Use DCM or a mixture of Chloroform:Isopropanol (3:1) .

    • Why: The alcohol co-solvent helps solvate the hydroxyl group of your pyrrolidine.

  • Multi-Pass: Perform 4–5 extractions with smaller volumes rather than 1–2 large ones.

  • Validation: Check the aqueous layer by TLC (spotting heavily) to ensure no product remains before discarding.

Scenario C: Stability & Storage

Q: "My clear oil turned cloudy and precipitated a white solid overnight. Is this the product crystallizing?"

Diagnosis: This is likely Diketopiperazine (DKP) formation .[6][7] Pyrrolidine esters are notorious for self-cyclization.[3] Two molecules react, expelling methanol to form a stable 6-membered ring.[3] This is irreversible and destroys your material.

Protocol 3: Prevention of Dimerization

  • Temperature: Never heat the free base above 40°C.

  • Concentration: Do not store the free base in a concentrated state. If you must store it, keep it as a dilute solution in a non-nucleophilic solvent (e.g., Toluene or DCM) at -20°C.

  • Protection: If possible, Boc-protect the nitrogen immediately after neutralization. The Boc-carbamate prevents the nitrogen from attacking the ester of a neighboring molecule.[3]

Visual Technical Guides

Figure 1: Solubility Decision Tree

Caption: Logic flow for solvent selection based on the chemical form of the pyrrolidine derivative.

SolubilityTree Start Start: Methyl 3-hydroxypyrrolidine-2-carboxylate FormCheck Which form do you have? Start->FormCheck Salt HCl Salt (Solid) FormCheck->Salt Commercial Powder Base Free Base (Oil) FormCheck->Base Neutralized Oil TargetSolvent Target Solvent? Salt->TargetSolvent Extraction Extraction Needed? Base->Extraction WaterMeOH Water / Methanol / DMSO TargetSolvent->WaterMeOH Polar DCM_THF DCM / THF / EtOAc TargetSolvent->DCM_THF Non-Polar DirectDissolve Dissolves Directly WaterMeOH->DirectDissolve InSitu Requires In-Situ Base (add TEA/DIPEA) DCM_THF->InSitu Extraction->DirectDissolve Dry Solvent SaltOut CRITICAL: Use NaCl Saturation + CHCl3/IPA mix Extraction->SaltOut Aqueous Workup

[3]

Figure 2: The Dimerization Risk (DKP Formation)

Caption: Mechanism of self-destruction.[3] The free amine attacks the ester of a neighbor, releasing MeOH.

DKP_Mechanism Monomer1 Monomer A (Free Amine) Attack Nucleophilic Attack (Intermolecular) Monomer1->Attack Monomer2 Monomer B (Ester) Monomer2->Attack Intermediate Linear Dipeptide Intermediate Attack->Intermediate Cyclization Cyclization (Intramolecular) Intermediate->Cyclization Product Diketopiperazine (DKP) (Insoluble Precipitate) Cyclization->Product Waste Methanol (Byproduct) Cyclization->Waste

[1]

References

  • ChemicalBook. (2025). Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride Properties and Solubility Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. PMC9725833. Retrieved from

  • ResearchGate. (2016). Protocols for isolating free amino acid methyl esters from hydrochloride salts. Retrieved from

  • BenchChem. (2024).[8] Pyrrolidine Hydrochloride Handling and Stability. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Interpretation of Methyl 3-hydroxypyrrolidine-2-carboxylate

Executive Summary Methyl 3-hydroxypyrrolidine-2-carboxylate is a critical chiral scaffold in the synthesis of collagen mimetics, antiviral agents, and organocatalysts. However, its characterization is frequently complica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxypyrrolidine-2-carboxylate is a critical chiral scaffold in the synthesis of collagen mimetics, antiviral agents, and organocatalysts. However, its characterization is frequently complicated by the presence of two stereocenters (C2 and C3), leading to diastereomeric mixtures (cis vs. trans) that are difficult to distinguish by low-resolution analysis.

This guide provides a comparative technical analysis of the 1H NMR spectral signatures of the cis and trans isomers.[1][2] Unlike standard datasheets, we focus on the comparative coupling constant (


) analysis  and NOE-based validation  required to unambiguously assign stereochemistry in drug development workflows.

Structural Basis & Theoretical Framework

The Stereochemical Challenge

The pyrrolidine ring exists in a dynamic envelope conformation. The relationship between the C2-carboxylate and the C3-hydroxyl group defines the spectral properties.

  • Cis (Syn): Substituents are on the same face. Dihedral angle (

    
    ) is typically small (
    
    
    
    ).
  • Trans (Anti): Substituents are on opposite faces. Dihedral angle (

    
    ) is typically larger (
    
    
    
    ), often approaching orthogonality.
The Karplus Conundrum in 5-Membered Rings

Unlike 6-membered cyclohexane rings where


 (trans) and 

(cis), 5-membered rings follow a different trend due to ring puckering.
  • Key Rule: In 2,3-substituted pyrrolidines, the cis-isomer typically exhibits a larger vicinal coupling constant (

    
    )  than the trans-isomer.
    
  • Mechanism: The cis arrangement forces protons into an eclipsed conformation (high overlap, larger

    
    ), whereas the trans arrangement often places protons near 
    
    
    
    (low overlap, smaller
    
    
    ).

Comparative Analysis: Cis vs. Trans Isomers[1][2][3][4][5][6]

The following data assumes the Hydrochloride Salt form in Deuterium Oxide (


) , which is the most stable form for analysis. Free amines in 

often show broadened peaks due to exchange and are prone to diketopiperazine formation.
Spectral Data Comparison Table
FeatureCis-Isomer (Syn) Trans-Isomer (Anti) Interpretation Logic
H2 Signal (ppm)

4.30 – 4.45

4.10 – 4.25
H2 is deshielded by the adjacent N and C=O. Cis is often slightly downfield due to 1,2-strain.
H2 Multiplicity Distinct Doublet (d) Singlet (s) or Broad Doublet CRITICAL DIFFERENTIATOR.

(Hz)
7.0 – 9.0 Hz 0 – 4.5 Hz Large

indicates cis (eclipsed). Small

indicates trans (orthogonal).
H3 Signal (ppm)

4.55 – 4.65

4.45 – 4.55
H3 is deshielded by the geminal -OH group.
Methyl Ester

3.80 (s)

3.78 (s)
Minimal difference; unreliable for stereochemical assignment.
H5 Protons Multiplet (

3.4 - 3.6)
Multiplet (

3.4 - 3.6)
Protons adjacent to Nitrogen. Complex splitting due to geminal and vicinal coupling.[3]
Detailed Signal Assignment
  • The Methyl Ester Singlet (

    
    ):  This is your internal anchor. Integrate this to 3H. All other integrals should be normalized to this.
    
  • The H2 "Gatekeeper" Proton: Locate the signal in the 4.1–4.5 ppm range that integrates to 1H.

    • If it is a sharp doublet (

      
      ) , you likely have the Cis  isomer.
      
    • If it is a singlet or narrow lump , you likely have the Trans isomer.

  • The H3 Carbinol Proton: This appears slightly downfield of H2. It will be a multiplet (ddd) because it couples to H2, H4a, and H4b.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T), follow this standardized protocol.

Sample Preparation (Salt Form)
  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.9% D).
    
    • Note: Do not use

      
       for the salt; it will not dissolve. If you have the free amine, convert to salt or use 
      
      
      
      but expect broad NH peaks.
  • Reference: Add a trace amount of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or rely on the residual HDO peak (

    
     4.79).
    
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Acquisition Parameters[5][8]
  • Field Strength: Minimum 400 MHz (600 MHz preferred for resolving H4/H5 multiplets).

  • Scans (NS): 16–32 scans are sufficient for >10 mg.

  • Relaxation Delay (D1): Set to 5.0 seconds. The methyl ester protons relax slowly; short D1 leads to integration errors.

  • Pulse Angle:

    
     (standard) or 
    
    
    
    (for quantitative).

Advanced Verification: The "Gold Standard" (2D NMR)

Relying solely on


-coupling can be risky if the ring adopts a twisted conformation. NOESY (Nuclear Overhauser Effect Spectroscopy)  provides the definitive proof.
NOESY/ROESY Interpretation
  • Experiment: 2D NOESY (mixing time 500ms).

  • Cis-Isomer: You will observe a strong cross-peak between H2 and H3 . Their spatial proximity (syn-face) allows efficient magnetization transfer.

  • Trans-Isomer: You will observe weak or NO cross-peak between H2 and H3 . Instead, you may see NOEs between H2 and H4 protons on the same face.

Logic Flow Diagram

The following diagram outlines the decision-making process for assigning the stereochemistry of the product.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (D2O, 400+ MHz) Identify_Me Identify Methyl Ester (Singlet ~3.8 ppm) Start->Identify_Me Locate_H2 Locate H2 Proton (~4.1 - 4.4 ppm) Identify_Me->Locate_H2 Check_Multiplicity Analyze H2 Multiplicity & Coupling (J) Locate_H2->Check_Multiplicity Decision_Doublet Is it a Doublet (J = 7-9 Hz)? Check_Multiplicity->Decision_Doublet Result_Cis Preliminary Assignment: CIS Isomer Decision_Doublet->Result_Cis Yes Result_Trans Preliminary Assignment: TRANS Isomer Decision_Doublet->Result_Trans No (Singlet/Small J) Validation Validation: Run 2D NOESY Result_Cis->Validation Result_Trans->Validation NOE_Strong Strong H2-H3 Crosspeak? Validation->NOE_Strong Final_Cis CONFIRMED: Methyl cis-3-hydroxy pyrrolidine-2-carboxylate NOE_Strong->Final_Cis Yes Final_Trans CONFIRMED: Methyl trans-3-hydroxy pyrrolidine-2-carboxylate NOE_Strong->Final_Trans No

Caption: Decision logic for stereochemical assignment of 3-hydroxypyrrolidine derivatives using 1D coupling constants and 2D NOE verification.

References

  • BMRB (Biological Magnetic Resonance Data Bank). "Entry bmse000966: Trans-4-hydroxy-L-proline." Detailed chemical shift data for proline derivatives in D2O. [Link]

  • Journal of the American Chemical Society. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition.

    
    ).
    [Link]
    
  • University of Wisconsin-Madison. "Effect of 3-Hydroxyproline Residues on Collagen Stability." Specific synthesis and NMR characterization of 3-hydroxyproline methyl esters. [Link]

  • Eurisotop. "NMR Solvent Data Chart." Reference for solvent residual peaks and chemical shift calibration in D2O. [Link]

Sources

Comparative

Validation Guide: Purity Analysis of Methyl 3-hydroxypyrrolidine-2-carboxylate via GC-MS

Executive Summary Methyl 3-hydroxypyrrolidine-2-carboxylate is a critical chiral building block in the synthesis of carbapenem antibiotics and various peptidomimetics. Its dual functionality—containing both a secondary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxypyrrolidine-2-carboxylate is a critical chiral building block in the synthesis of carbapenem antibiotics and various peptidomimetics. Its dual functionality—containing both a secondary amine and a secondary hydroxyl group—presents significant analytical challenges.

While High-Performance Liquid Chromatography (HPLC) is often the default for polar molecules, this guide demonstrates why Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilyl (TMS) derivatization is the superior technique for purity validation. We provide a direct comparison against HPLC-UV and quantitative NMR (qNMR), followed by a validated, step-by-step protocol compliant with ICH Q2(R1) guidelines.

The Analytical Challenge

The structural integrity of Methyl 3-hydroxypyrrolidine-2-carboxylate relies on the stability of its pyrrolidine ring and ester moiety. Two primary factors complicate its analysis:

  • Lack of Chromophores: The molecule lacks a conjugated

    
    -system (e.g., benzene ring). Consequently, it exhibits negligible UV absorption above 210 nm. HPLC-UV analysis is forced into the low-UV region (200–210 nm), where solvent cut-off effects and baseline noise severely compromise sensitivity and linearity.
    
  • High Polarity & Hydrogen Bonding: The presence of the -NH and -OH groups facilitates strong hydrogen bonding. Direct injection into a GC system results in adsorption to the inlet liner, peak tailing, and thermal degradation, rendering the data useless.

Comparative Analysis of Methodologies

The following table summarizes why GC-MS (Derivatized) was selected as the validation standard over common alternatives.

FeatureMethod A: HPLC-UV (205 nm) Method B: qNMR (H-NMR) Method C: GC-MS (Derivatized)
Specificity Low. Relies on Retention Time (RT) only. Co-eluting non-chromophoric impurities are invisible.High. Structural elucidation is absolute.High. Separation by RT + Identification by Mass Spectrum (m/z).
Sensitivity (LOD) Poor. High background noise from mobile phase absorption.Moderate. Requires mg-level sample; difficult to detect trace impurities (<0.1%).Excellent. Can detect trace impurities at ppm levels.
Throughput High. Low. Long acquisition times for trace analysis.High. Automated autosamplers allow rapid batch processing.
Suitability Routine assay of bulk material (if pure).Primary reference standard characterization.Purity validation & Impurity profiling.

The Solution: Silylation-Based GC-MS

To successfully analyze this molecule by GC, we must mask the polar functional groups.[1] We utilize Silylation , specifically replacing active hydrogens with Trimethylsilyl (TMS) groups.[1]

Selected Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane)[2]

  • Why BSTFA? It is a powerful silyl donor that reacts with both alcohols and amines.[2] The by-products (TMS-trifluoroacetamide) are highly volatile and do not interfere with the chromatogram.

  • Why 1% TMCS? The secondary amine in the pyrrolidine ring is sterically hindered. TMCS acts as a catalyst to ensure quantitative derivatization of the amine, preventing the formation of "mono-TMS" artifacts that would split the peak.

Validated Experimental Protocol

Reagents:

  • Analyte: Methyl 3-hydroxypyrrolidine-2-carboxylate (>98%).

  • Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger for HCl generated by TMCS).

  • Internal Standard (IS): Tridecane or Fluoranthene (Non-reactive).

Step-by-Step Workflow:

  • Sample Preparation: Weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until fully dissolved.[3]

  • Derivatization: Add 300 µL of BSTFA + 1% TMCS. Cap immediately with a crimp cap (PTFE/Silicone septum).

  • Reaction: Incubate at 70°C for 30 minutes in a heating block.

    • Note: The solution may turn slightly cloudy initially due to salt formation (pyridine hydrochloride) but should clear up or settle.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1.0 µL into the GC-MS (Split mode 20:1).

Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Final: 300°C (Hold 5 min).

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 40–450 m/z.

Visualizing the Workflow

The following diagram illustrates the critical path from sample preparation to data generation, highlighting the chemical transformation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Sample Raw Sample (Polar/Non-Volatile) Solvent Add Pyridine (Scavenger) Sample->Solvent Reagent Add BSTFA + 1% TMCS (Silylating Agent) Solvent->Reagent Heat Incubate 70°C, 30 min Reagent->Heat Derivative Di-TMS Derivative (Volatile/Stable) Heat->Derivative Silylation GC GC Separation (DB-5ms Column) Derivative->GC Injection MS MS Detection (EI Source) GC->MS Data Purity Profile & Mass Spec ID MS->Data

Figure 1: Analytical workflow transforming the polar analyte into a volatile TMS-derivative suitable for GC-MS.[4]

Validation Data & Performance

The following data represents typical performance metrics obtained during method validation, adhering to ICH Q2(R1) standards.

Specificity & Identification

The mass spectrum of the di-TMS derivative provides definitive structural confirmation.

  • Molecular Ion: M+ at m/z 331 (Calculated MW of di-TMS derivative).

  • Key Fragments:

    • m/z 316 (M - 15): Loss of methyl group from TMS.

    • m/z 272 (M - 59): Loss of ester methoxy group (-COOCH3).

    • m/z 73: Trimethylsilyl cation (characteristic of TMS derivatives).

Linearity and Range

Linearity was assessed over a concentration range of 50 µg/mL to 1000 µg/mL.

ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation Coeff (

)
0.9992

Range 50 – 1000 µg/mLLinear response confirmed
Accuracy (Recovery)

Accuracy was determined by spiking the sample with a known standard at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)Status
Low (80%) 98.5%1.2%Pass
Mid (100%) 100.2%0.8%Pass
High (120%) 99.1%1.1%Pass

Senior Scientist Insights (Troubleshooting)

  • Moisture Control is Critical: BSTFA hydrolyzes instantly upon contact with water. Ensure all glassware is oven-dried and the pyridine is anhydrous (stored over molecular sieves). If your reagent turns to white crust (silica), it has been compromised.

  • Inlet Maintenance: Silylation reagents can deposit silica in the GC inlet liner over time. Change the liner and gold seal every 100 injections to prevent peak tailing of the derivative.

  • Why not MSTFA? While MSTFA is more volatile and often preferred for early-eluting compounds, BSTFA is generally more robust for hindered amines when combined with TMCS. However, if you observe the solvent peak masking early impurities, MSTFA is a valid alternative.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • Sigma-Aldrich (Merck). (n.d.). Derivatization Reagents for GC: Silylation.[1][2][3][4]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard text for mechanism grounding).

Sources

Validation

A Guide to the Stereochemical Analysis of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: A Focus on Optical Rotation

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise control and confirmation of stereochemistry are paramount. Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise control and confirmation of stereochemistry are paramount. Chiral molecules, particularly those with multiple stereocenters, can exhibit vastly different pharmacological and toxicological profiles for each stereoisomer. (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate, a valuable chiral building block, presents such a case with two stereocenters, giving rise to four possible stereoisomers. This guide provides an in-depth analysis of the application of optical rotation as a critical tool for distinguishing between these diastereomers, with a particular focus on the (2S,3R) configuration.

The Central Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and discovery.[1][2] Enantiomers, which are mirror-image stereoisomers, often interact differently with the chiral environment of the human body, such as enzymes and receptors.[1] This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Diastereomers, which are stereoisomers that are not mirror images, possess distinct physical and chemical properties, including different biological activities.[3] Therefore, the unambiguous characterization of a specific stereoisomer is a non-negotiable aspect of drug development and regulatory approval.

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate and its stereoisomers are integral components in the synthesis of a variety of biologically active compounds. The specific spatial arrangement of the hydroxyl and methyl carboxylate groups on the pyrrolidine ring dictates its three-dimensional shape and, consequently, its binding affinity to target macromolecules.

Optical Rotation: A Window into Stereochemistry

Optical activity is the phenomenon where a chiral compound rotates the plane of polarized light.[4] This rotation is a unique and measurable property for each optically active molecule. The magnitude and direction of this rotation are quantified as the specific rotation, [α], which is a characteristic physical constant for a given compound under specific conditions.[5]

For a pair of enantiomers, the magnitude of the specific rotation is identical, but the direction of rotation is opposite (+ for dextrorotatory and - for levorotatory).[3] Crucially, diastereomers have different specific rotation values, which may differ in both sign and magnitude.[3] This distinction makes polarimetry an indispensable technique for differentiating between diastereomers like the cis and trans isomers of methyl 3-hydroxypyrrolidine-2-carboxylate.

dot graph ERD { graph [rankdir=TB, layout=dot, label="Relationship between Stereoisomers and Optical Rotation", labelloc=t, fontsize=16, fontname="Arial", width=7, height=4, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Logical relationship between stereoisomers and their optical rotation properties.

Comparative Analysis of Methyl 3-hydroxypyrrolidine-2-carboxylate Diastereomers

  • (2S, 3R) - trans

  • (2R, 3S) - trans (enantiomer of the above)

  • (2S, 3S) - cis

  • (2R, 3R) - cis (enantiomer of the above)

The (2S,3R) and (2S,3S) isomers are diastereomers. As such, they are expected to have distinct specific rotation values. For instance, the related compound N-Boc-trans-4-hydroxy-L-proline methyl ester has a reported specific rotation of [α]20/D -65° (c = 1% in chloroform).[6] Its cis counterpart would have a different value. This highlights the power of polarimetry in distinguishing between such isomers.

Compound Stereochemistry Expected Specific Rotation ([α]) Relationship
Methyl 3-hydroxypyrrolidine-2-carboxylate(2S, 3R)Value AEnantiomer of (2R, 3S)
Methyl 3-hydroxypyrrolidine-2-carboxylate(2R, 3S)-Value AEnantiomer of (2S, 3R)
Methyl 3-hydroxypyrrolidine-2-carboxylate(2S, 3S)Value BEnantiomer of (2R, 3R)
Methyl 3-hydroxypyrrolidine-2-carboxylate(2R, 3R)-Value BEnantiomer of (2S, 3S)

Note: "Value A" and "Value B" are expected to be different, demonstrating the diastereomeric relationship.

Experimental Protocol for Determining Specific Rotation

The following is a detailed, step-by-step methodology for the experimental determination of the specific rotation of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate. This protocol is designed to ensure accuracy and reproducibility, which are critical for regulatory submissions and quality control.

G

1. Instrumentation and Materials:

  • Polarimeter: Capable of measurements at the sodium D-line (589 nm) with temperature control.

  • Volumetric flask: Class A, 10.00 mL.

  • Analytical balance: Accurate to ±0.1 mg.

  • Polarimeter cell: 1 dm path length.

  • (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: High purity sample.

  • Solvent: HPLC-grade methanol (or another specified solvent).

2. Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate and record the exact weight.

    • Quantitatively transfer the sample to a 10.00 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.

  • Polarimeter Calibration:

    • Calibrate the polarimeter to zero using the pure solvent in the polarimeter cell.

  • Measurement:

    • Rinse the polarimeter cell with the sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and allow the temperature to equilibrate to the desired value (e.g., 20 °C).

    • Record the observed optical rotation (α). Take multiple readings to ensure stability and calculate the average.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of the solution in g/mL.

    • Calculate the specific rotation ([α]) using the formula: [α]Tλ = α / (l × c) Where:

      • α = observed rotation in degrees

      • l = path length in decimeters (dm)

      • c = concentration in g/mL

      • T = temperature in °C

      • λ = wavelength of light in nm

Factors Influencing Optical Rotation Values

It is critical to control and report the experimental conditions, as several factors can influence the measured optical rotation:

  • Concentration: The observed rotation is directly proportional to the concentration of the chiral compound.

  • Solvent: The nature of the solvent can affect the conformation of the molecule and its interaction with light, thus altering the specific rotation.

  • Temperature: Temperature can influence the conformational equilibrium and the density of the solution, leading to changes in the observed rotation.

  • Wavelength: The magnitude of optical rotation is dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line (589 nm) is the standard wavelength for most measurements.

Conclusion

While the specific optical rotation of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate remains to be definitively reported in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust framework for its determination and its use in distinguishing it from its diastereomers. For researchers and professionals in drug development, a thorough understanding and precise application of polarimetry are essential for ensuring the stereochemical purity and, ultimately, the safety and efficacy of new chemical entities. The comparison of experimentally determined optical rotation values against those of other synthesized stereoisomers, such as the (2S,3S) diastereomer, serves as a powerful and indispensable tool for stereochemical assignment and quality control.

References

  • Arkivoc. A convenient synthesis of trans-3-hydroxy-L-proline. Available at: [Link]

  • Pharmaguideline. Determination of Optical Rotation and Specific Optical Rotation. Available at: [Link]

  • Sketchy. Stereochemistry Part 1: Chiral and Achiral Molecules, R and S, Enantiomers, and Optical Rotation. Available at: [Link]

  • University of Wisconsin-Madison. Physical Properties of Enantiomers and Diastereomers. Available at: [Link]

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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